N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
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Overview
Description
N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a bromobenzyl group, a butyl chain, and a chloro-substituted imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides under basic conditions.
Chlorination: The chloro group is introduced through electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Bromobenzylation: The bromobenzyl group is attached through a nucleophilic substitution reaction, typically using 4-bromobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the imidazole ring or the bromobenzyl group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dehalogenated compounds, hydrogenated imidazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology. It may interact with various biological targets, influencing cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in treating diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The bromobenzyl and butyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromobenzyl)-2-butyl-1H-imidazole-5-carboxylic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(4-Chlorobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid: Substitutes the bromine with chlorine, potentially altering its chemical properties and interactions.
N-(4-Bromobenzyl)-2-methyl-4-chloro-1H-imidazole-5-carboxylic acid: Replaces the butyl group with a methyl group, affecting its steric and electronic properties.
Uniqueness
N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the butyl chain, provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2O2/c1-2-3-4-12-18-14(17)13(15(20)21)19(12)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDRSVWUSJGAHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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